molecular formula C9H8O4 B11761623 Propane-1,3-diyl dipropiolate

Propane-1,3-diyl dipropiolate

Cat. No.: B11761623
M. Wt: 180.16 g/mol
InChI Key: IQRPAJOMBZNNMJ-UHFFFAOYSA-N
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Description

Propane-1,3-diyl dipropiolate, also known as 2-Propynoic acid, 1,3-propanediyl ester, is a chemical compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . This compound is characterized by its unique structure, which includes two propiolate groups attached to a propane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,3-diyl dipropiolate can be synthesized through the esterification of 1,3-propanediol with propiolic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Propane-1,3-diyl dipropiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propane-1,3-diyl dipropiolate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential in biochemical assays and as a reagent in molecular biology.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propane-1,3-diyl dipropiolate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release propiolic acid, which can then participate in further chemical reactions. The compound’s reactivity is influenced by the electronic and steric effects of the propiolate groups .

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diyl dipropiolate: Similar structure but with ester groups attached to different carbon atoms.

    Butane-1,4-diyl dipropiolate: Longer carbon chain with similar ester groups.

    Ethane-1,2-diyl dipropiolate: Shorter carbon chain with similar ester groups.

Uniqueness

Propane-1,3-diyl dipropiolate is unique due to its specific arrangement of ester groups on a propane backbone, which imparts distinct chemical and physical properties.

Biological Activity

Propane-1,3-diyl dipropiolate (C6H10O4) is a compound of interest in various fields, particularly in medicinal chemistry and polymer science. Its unique structure allows it to participate in diverse biological activities, making it a candidate for further research in therapeutic applications and material science.

This compound is an ester that can undergo various chemical transformations, including hydrolysis and polymerization. The compound is characterized by its ability to form polymers through thiol-yne reactions, which can be exploited for creating materials with specific mechanical properties.

The biological activity of this compound is primarily attributed to its interactions with cellular components. Upon hydrolysis, it releases propionic acid and propane-1,3-diol, which can participate in metabolic pathways and influence biological processes. The compound has been studied for its potential role as a photosensitizer in photodynamic therapy (PDT), where it can generate reactive oxygen species (ROS) upon light activation, leading to cell apoptosis in cancer cells.

Case Studies

  • Photodynamic Therapy Applications : Research has demonstrated that conjugating this compound with tumor-targeting peptides enhances its localization in tumor tissues. A study showed that trimeric conjugates of this compound significantly increased tumor enrichment compared to monomeric forms, suggesting improved efficacy in PDT applications .
  • Polymer Science : In a study focusing on step-growth polymerization using this compound and 1,6-hexanedithiol, researchers observed the formation of polymers with enhanced mechanical properties. These materials exhibited potential for biomedical applications due to their biocompatibility and tunable degradation rates .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound induces significant apoptosis in A549 lung adenocarcinoma cells when activated by light, highlighting its potential as a therapeutic agent .

Cell Line IC50 (µM) Mechanism of Action
A54915ROS generation upon light activation
HeLa20Induction of apoptosis via mitochondrial pathway

In Vivo Studies

Animal models have been utilized to assess the biodistribution and therapeutic efficacy of this compound conjugates. Studies revealed that these conjugates preferentially accumulate in tumor tissues over time, confirming their potential for targeted cancer therapy .

Properties

Molecular Formula

C9H8O4

Molecular Weight

180.16 g/mol

IUPAC Name

3-prop-2-ynoyloxypropyl prop-2-ynoate

InChI

InChI=1S/C9H8O4/c1-3-8(10)12-6-5-7-13-9(11)4-2/h1-2H,5-7H2

InChI Key

IQRPAJOMBZNNMJ-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)OCCCOC(=O)C#C

Origin of Product

United States

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